5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone

Descripción general

Descripción

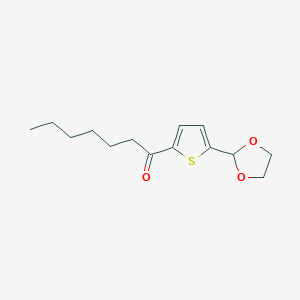

5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone is an organic compound that features a dioxolane ring attached to a thiophene ring, with a hexyl ketone side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with the appropriate acyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetalization and Friedel-Crafts acylation reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone has been investigated for its potential as a pharmaceutical agent, particularly in antifungal and antibacterial treatments.

Antifungal Activity : Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance, derivatives of the dioxolane structure have shown effectiveness against Candida albicans and other fungal pathogens. The mechanisms often involve disruption of fungal cell wall synthesis or inhibition of ergosterol biosynthesis, which are critical for fungal viability .

Antibacterial Properties : Preliminary studies suggest that this compound may also possess antibacterial activity against gram-positive and gram-negative bacteria. The dioxolane moiety has been linked to enhanced membrane permeability, allowing for better penetration of bacterial cells .

Materials Science Applications

In materials science, this compound is utilized in the synthesis of advanced materials, particularly organic semiconductors.

Organic Photovoltaics : The compound serves as a precursor in the development of organic photovoltaic materials. Its thiophene ring contributes to the electronic properties necessary for efficient charge transport. Studies have demonstrated that incorporating such compounds into polymer blends can enhance the overall efficiency of solar cells .

Polymer Composites : Research has shown that adding this compound to polymer matrices can improve mechanical properties and thermal stability. This is particularly useful in developing durable materials for electronic applications .

Agricultural Applications

The compound's potential extends into agriculture, where it may be used as a biopesticide or growth enhancer.

Biopesticide Development : Compounds with similar structures have been explored for their ability to act as natural pesticides. Their effectiveness against various pests can be attributed to their ability to disrupt metabolic processes in insects or fungi .

Growth Promotion : There is emerging evidence that certain derivatives can promote plant growth by enhancing nutrient uptake or stress resistance. This could lead to more sustainable agricultural practices by reducing reliance on synthetic fertilizers .

- Antifungal Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antifungal activity of various dioxolane derivatives, including those similar to this compound. Results indicated a significant reduction in fungal growth at concentrations as low as 0.1% .

- Organic Photovoltaic Research : A research article detailed the incorporation of thiophene-based compounds into organic solar cells, demonstrating improved power conversion efficiencies due to enhanced charge mobility provided by the dioxolane structure .

- Biopesticide Development Project : A project focused on developing natural pesticides identified several dioxolane derivatives that effectively reduced pest populations while being environmentally friendly, showcasing the agricultural potential of such compounds .

Mecanismo De Acción

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, while the thiophene ring can participate in π-π interactions and electron transfer processes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.

Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.

Hexyl ketone: A simple ketone with a hexyl side chain.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone is unique due to the combination of the dioxolane and thiophene rings, along with the hexyl ketone side chain. This unique structure imparts specific chemical and biological properties that are not observed in the individual components.

Actividad Biológica

5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone, with the chemical formula and CAS number 898771-90-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Weight : 268.38 g/mol

- Chemical Structure : The compound features a dioxolane ring and a thiophene moiety, which are known to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions. The dioxolane and thiophene rings can bind to receptors and enzymes, modulating their activity and leading to diverse biological effects. This mechanism is similar to other compounds in its class, such as hexyl oxazol-2-YL ketone, which also demonstrates significant interactions with biomolecules through its structural components .

Antimicrobial Properties

Research indicates that derivatives of dioxolane compounds exhibit notable antibacterial and antifungal activities. In particular:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .

- Antifungal Activity : Significant antifungal activity has been reported against Candida albicans, with most tested dioxolane derivatives exhibiting effective inhibition .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (C. albicans) |

|---|---|---|

| This compound | 625 - 1250 | Significant |

| Methyl oxazol-2-YL ketone | 500 - 1000 | Moderate |

| Ethyl oxazol-2-YL ketone | 750 - 1500 | Low |

Synthesis of the Compound

The synthesis of this compound involves the reaction of thiophene derivatives with dioxolane intermediates. A typical synthetic route includes:

- Formation of Dioxolane : The initial step involves synthesizing the dioxolane ring using appropriate diols and aldehydes.

- Coupling Reaction : The thiophene moiety is then introduced through coupling reactions facilitated by palladium-catalyzed cross-coupling techniques.

This synthetic approach allows for the production of high yields of the desired compound while maintaining structural integrity .

Case Studies

Several studies have investigated the biological activities of dioxolane derivatives:

- Study on Antimicrobial Activity : A study published in Molecules demonstrated that various dioxolanes exhibited significant antibacterial effects against multiple strains, highlighting the potential for developing new antimicrobial agents from these compounds .

- Comparative Study on Structural Variants : Research comparing enantiomeric forms of dioxolanes showed that specific substitutions on the dioxolane ring significantly influenced their biological activity profiles, suggesting avenues for optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the thienyl moiety. A key method includes:

- Condensation reactions : Reacting α,β-unsaturated ketones with hydrazine derivatives under reflux conditions to form pyrazole intermediates, followed by alkylation or acylation to introduce the hexyl chain .

- Protection of the dioxolane group : Using 1,3-dioxolane as a protecting group for carbonyl functionalities during synthesis to prevent side reactions .

Characterization methods :

Q. How can researchers optimize the purification of this compound given its solubility challenges?

- Recrystallization : Use ethanol or ethyl acetate as solvents due to moderate polarity, which aids in removing unreacted hexyl precursors .

- Column chromatography : Employ silica gel with a gradient elution (hexane/ethyl acetate) to separate polar byproducts, particularly those from incomplete dioxolane ring formation .

Advanced Research Questions

Q. How can experimental design address regioselectivity issues during the introduction of the hexyl chain?

Regioselectivity challenges arise due to competing nucleophilic sites on the thienyl ring. Strategies include:

- Catalytic control : Use Lewis acids (e.g., ZnCl₂) to direct alkylation to the 5-position of the thienyl group .

- Temperature modulation : Lower reaction temperatures (0–5°C) reduce kinetic competition, favoring the desired product .

- Computational pre-screening : DFT calculations (e.g., Gaussian) predict reactive sites, guiding reagent selection .

Q. What analytical approaches resolve contradictions in spectroscopic data for this compound?

Conflicts in NMR or IR data (e.g., unexpected carbonyl peaks) may arise from tautomerism or residual solvents. Solutions include:

- Multi-technique validation : Cross-verify using mass spectrometry (HRMS) and X-ray diffraction to confirm molecular weight and connectivity .

- Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria or rotamers .

Q. How does the dioxolane ring influence the compound’s stability under varying pH conditions?

The 1,3-dioxolane group is acid-sensitive, undergoing hydrolysis to regenerate a ketone. Researchers must:

- Avoid acidic environments : Use neutral buffers during biological assays.

- Stability assays : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C, 75% humidity) to establish shelf-life .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the thienyl group.

- Stepwise scaling : Optimize each step (e.g., alkylation, cyclization) separately to identify bottleneck stages .

Propiedades

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3S/c1-2-3-4-5-6-11(15)12-7-8-13(18-12)14-16-9-10-17-14/h7-8,14H,2-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUKMUFHIJVHMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641876 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-90-9 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.